molecular formula C18H17NO3 B4710248 4-{[3-(4-ethylphenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid

4-{[3-(4-ethylphenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid

Cat. No. B4710248
M. Wt: 295.3 g/mol
InChI Key: VIDOTUHMAPQVEY-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-(4-ethylphenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid, also known as EPAC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. EPAC is a member of the benzoic acid family and is characterized by its unique chemical structure, which makes it an attractive target for research.

Mechanism of Action

The mechanism of action of 4-{[3-(4-ethylphenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid is not yet fully understood, but it is thought to act by modulating the activity of various signaling pathways in cells. This compound has been shown to activate the cAMP-dependent protein kinase (PKA) pathway, which is involved in a wide range of cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the modulation of cell proliferation, migration, and invasion. This compound has also been shown to regulate the expression of various genes involved in cell cycle progression and apoptosis. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential target for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[3-(4-ethylphenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid in lab experiments is its unique chemical structure, which makes it an attractive target for research. Additionally, this compound has been shown to have a wide range of effects on cellular processes, making it a versatile tool for studying various biological systems. However, one limitation of using this compound is its complex synthesis process, which can be time-consuming and requires specialized equipment and expertise.

Future Directions

There are several potential future directions for research on 4-{[3-(4-ethylphenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid. One area of interest is the development of more efficient and streamlined synthesis methods for this compound. Additionally, researchers are exploring the potential use of this compound as a drug target in cancer treatment and as an anti-inflammatory agent. Another area of interest is the use of this compound as a chemical probe to study protein-protein interactions in cells. Overall, this compound is a promising compound that has the potential to make significant contributions to various fields of research.

Scientific Research Applications

4-{[3-(4-ethylphenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid has been the subject of numerous scientific studies, with researchers exploring its potential applications in various fields. One area of research that has received significant attention is the use of this compound as a chemical probe to study protein-protein interactions. This compound has also been studied for its potential use as a drug target in cancer treatment and as an anti-inflammatory agent.

properties

IUPAC Name

4-[[(E)-3-(4-ethylphenyl)-3-oxoprop-1-enyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-2-13-3-5-14(6-4-13)17(20)11-12-19-16-9-7-15(8-10-16)18(21)22/h3-12,19H,2H2,1H3,(H,21,22)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDOTUHMAPQVEY-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)/C=C/NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{[3-(4-ethylphenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid
Reactant of Route 2
Reactant of Route 2
4-{[3-(4-ethylphenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid
Reactant of Route 3
4-{[3-(4-ethylphenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid
Reactant of Route 4
4-{[3-(4-ethylphenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid
Reactant of Route 5
4-{[3-(4-ethylphenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid
Reactant of Route 6
4-{[3-(4-ethylphenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.